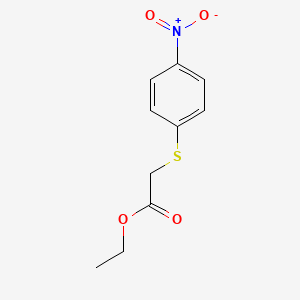
2-(4-硝基苯硫基)乙酸乙酯
描述
Ethyl 2-(4-nitrophenylthio)acetate is a chemical compound with the linear formula C10H11NO4S . It is related to Ethyl 2-benzoyl-2-(4-nitrophenylthio)acetate, which has a similar structure but with an additional benzoyl group .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-(4-nitrophenylthio)acetate has been reported in the literature . For instance, the synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases was carried out in ethanol. The reaction was monitored by TLC and characterized by FTIR and NMR .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-nitrophenylthio)acetate consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 209.068802 .Physical And Chemical Properties Analysis
Ethyl 2-(4-nitrophenylthio)acetate has a molecular weight of 209.199 . It has a density of 1.2±0.1 g/cm3, a boiling point of 322.2±17.0 °C at 760 mmHg, and a melting point of 61-65 °C .科学研究应用
Pharmacology: Drug Synthesis and Development
Ethyl 2-(4-nitrophenylthio)acetate: is utilized in pharmacology for the synthesis of various drugs. Its chemical structure allows it to act as an intermediate in the production of pharmaceutical compounds. The nitro group in particular can be transformed into amino derivatives, which are key components in many drugs .
Organic Synthesis: Building Block for Chemical Reactions
In organic chemistry, this compound serves as a versatile building block. It can undergo a variety of chemical reactions, including nucleophilic substitution and elimination, to create a wide range of organic compounds. Its reactivity with different reagents makes it a valuable tool for synthesizing new molecules with potential applications in materials science and medicinal chemistry .
Chemical Research: Synthesis of Heterocyclic Compounds
Ethyl 2-(4-nitrophenylthio)acetate: plays a significant role in the synthesis of heterocyclic compounds. These compounds are crucial in developing materials with specific properties, such as high thermal stability or unique electronic characteristics. The nitrophenylthio moiety can be incorporated into various heterocycles, expanding the possibilities for material innovation .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound may be used to study enzyme inhibition. The nitrophenylthio group can interact with the active sites of enzymes, potentially inhibiting their function. This application is important for understanding disease mechanisms and developing new treatments .
Industrial Uses: Catalyst and Process Optimization
Industrially, Ethyl 2-(4-nitrophenylthio)acetate can be used as a catalyst or a reagent to optimize certain processes. Its chemical properties can improve the efficiency of reactions, reduce waste, and enhance product yield. It’s particularly useful in industries where high precision and reaction control are necessary .
Material Science: Advanced Material Development
In the field of material science, this compound contributes to the development of advanced materials. Its molecular structure can be modified to create materials with desired properties, such as increased strength, flexibility, or conductivity. This has implications for the development of new composites, coatings, and electronic devices .
未来方向
Future research could explore the use of phase-transfer catalysis for the synthesis of similar compounds. For instance, the ultrasound-assisted phase-transfer catalyzed preparation of ethyl 2-(4-nitrophenoxy)acetate from the corresponding p-nitrophenol and ethyl 2-bromoacetate using anhydrous potassium carbonate under mild conditions has been reported .
属性
IUPAC Name |
ethyl 2-(4-nitrophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFWJCXCVXSNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-nitrophenylthio)acetate | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923316.png)
![N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2923317.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2923318.png)
![N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2923320.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923321.png)

![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)
![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)

![3-(4-chlorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923336.png)
![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)
